molecular formula C21H19OP B1351472 2-(Triphenylphosphoranylidene)propionaldehyde CAS No. 24720-64-7

2-(Triphenylphosphoranylidene)propionaldehyde

Cat. No. B1351472
CAS RN: 24720-64-7
M. Wt: 318.3 g/mol
InChI Key: VHUQEFAWBCDBSC-UHFFFAOYSA-N
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Description

2-(Triphenylphosphoranylidene)propionaldehyde, also known as 1-Formylethylidenetriphenylphosphorane, is a chemical compound with the linear formula (C6H5)3P=C(CH3)CHO . It has a molecular weight of 318.35 .


Synthesis Analysis

This compound is used as a reactant in various chemical reactions. For instance, it is used in the asymmetric synthesis of hispidanin A via oxidative alkoxylation and stereoselective Diels-Alder reaction . It also acts as a reagent in the stereoselective synthesis of 10-epi-tirandamycin E .


Molecular Structure Analysis

The molecular structure of 2-(Triphenylphosphoranylidene)propionaldehyde can be represented by the SMILES string CC(C=O)=P(c1ccccc1)(c2ccccc2)c3ccccc3 . The InChI representation is InChI=1S/C21H19OP/c1-18(17-22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 .


Chemical Reactions Analysis

2-(Triphenylphosphoranylidene)propionaldehyde is suitable for C-C bond formation reactions . It has been used in the preparation of acitretin analogs with antitumor activity, stereoselective synthesis of essential building blocks of phorboxazole A via hetero Diels-Alder and stereoselective hetero-Michael addition/equilibration .


Physical And Chemical Properties Analysis

This compound is a powder form with a melting point of 219-221 °C (lit.) . It has a molecular weight of 318.3 g/mol . The compound has a XLogP3-AA value of 3.6, indicating its lipophilicity .

Safety And Hazards

2-(Triphenylphosphoranylidene)propionaldehyde is harmful if swallowed and may cause respiratory irritation . It also causes skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

2-(triphenyl-λ5-phosphanylidene)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19OP/c1-18(17-22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUQEFAWBCDBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401520
Record name 2-(Triphenylphosphoranylidene)propionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Triphenylphosphoranylidene)propionaldehyde

CAS RN

24720-64-7
Record name 2-(Triphenylphosphoranylidene)propionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
W Sun, PJ Carroll, DR Soprano, DJ Canney - Bioorganic & medicinal …, 2009 - Elsevier
Attempts to prepare substituted chromones as novel retinoids revealed that some chromones were unstable under Wadsworth–Horner–Emmons reaction conditions. Hence, Wittig …
Number of citations: 14 www.sciencedirect.com
SC Sinha, S Dutta, J Sun - Tetrahedron Letters, 2000 - Elsevier
A general method for the synthesis of fluoromethyl aldols has been developed. Tributylboron enolates of fluoroacetone react with thiazole aldehydes (6) to provide fluoromethylaldols (4…
Number of citations: 16 www.sciencedirect.com
MJ Remuiñán, G Pattenden - Tetrahedron Letters, 2000 - Elsevier
A concise and convergent synthesis of the polyene thiazole-containing 19-membered bis-lactone ()-pateamine 1 is described. The synthesis features both the intra- and intermolecular …
Number of citations: 48 www.sciencedirect.com
S Zhang, W Duan, W Wang - Advanced Synthesis & Catalysis, 2006 - Wiley Online Library
An efficient, highly stereocontrolled total synthesis of trichostatin A (1) has been achieved in 9 steps with 17.4 % overall yield and >99 % optical purity from readily available achiral …
Number of citations: 47 onlinelibrary.wiley.com
B Di Giacomo, G Tarzia, A Bedini, G Gatti, F Bartoccini… - Il Farmaco, 2002 - Elsevier
New penicillin, penicillin sulfone and sulfoxide derivatives bearing a C-6-alkyliden substituent were prepared. Their chemical synthesis, in vitro antibacterial activity and inhibition …
Number of citations: 11 www.sciencedirect.com
DS Reddy, B Padhi, DK Mohapatra - The Journal of Organic …, 2015 - ACS Publications
An efficient, mild, and highly diastereoselective strategy for the synthesis of trans-2,6-disubstituted-5-methyl-3,6-dihydropyran ring systems has been developed starting from δ-hydroxy α…
Number of citations: 28 pubs.acs.org
JE Lynch, SD Zanatta, JM White… - … –A European Journal, 2011 - Wiley Online Library
The stereoselective total synthesis of the spiroketal containing Streptomyces metabolite (−)‐spirofungin A (1) is described. A key step involved a spiroketalisation controlled by an …
G Pattenden, DJ Critcher… - Canadian journal of …, 2004 - cdnsciencepub.com
A convergent synthesis of the unique thiazole-containing polyene bis-lactone pateamine A (1) isolated from the marine sponge Mycale sp is described. The synthesis features the …
Number of citations: 43 cdnsciencepub.com
P Gersbach, A Jantsch, F Feyen… - … A European Journal, 2011 - Wiley Online Library
The total synthesis of the mycobacterial toxins mycolactones A/B (1 a/b) has been accomplished based on a strategy built around the construction of the mycolactone core through ring‐…
P Wang - 2010 - search.proquest.com
Part 1. Multidrug resistance (MDR), one of the major clinical problems in cancer chemotherapy, is a condition enabling a disease-causing organism to resist distinct drugs or chemicals …
Number of citations: 4 search.proquest.com

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